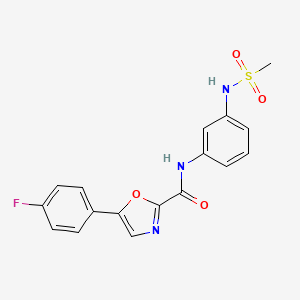

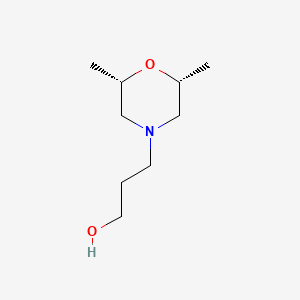

(3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,5r,7r)-N-(2-(furan-2-yl)-2-methoxyethyl)adamantane-1-carboxamide, also known as Memantine, is a drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the Food and Drug Administration (FDA) in 2003. Memantine is a unique drug that works differently from other Alzheimer's drugs by targeting a specific receptor in the brain.

科学的研究の応用

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) forms complexes with metal ions (Cu(II), Co(II), Ni(II), and Zn(II)). These complexes exhibit interesting coordination chemistry, chelating to metal ions in a mononegative bidentate fashion. The ligand’s keto form interacts with metal ions via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Activities of Schiff Bases

Schiff bases, including those with furan derivatives, have been studied for their diverse biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules like proteins and amino acids. These compounds have shown promise as antibacterial, antifungal, and diuretic agents. The furan Schiff base derivatives, in particular, exhibit enhanced biological activity due to their bidentate binding sites (azomethine-N and furanyl-O) .

Anti-Inflammatory Properties

Certain benzohydrazide derivatives, including those containing furan moieties, have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold potential for therapeutic applications .

Synthetic Applications

Researchers have explored synthetic routes to prepare furan derivatives, including the compound . Lithium hydroxide-mediated hydrolysis and subsequent reactions have been employed to access structurally related compounds. These synthetic methods contribute to the availability of diverse furan-based molecules for further investigations .

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHFKLBUBXZQIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)

![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)